![molecular formula C24H20N2O4S B2939766 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-47-5](/img/structure/B2939766.png)
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide, commonly known as BSAQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSAQ is a quinoline derivative that has been synthesized by various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Antitumor Activities
Research indicates that quinazolinone derivatives exhibit significant antitumor activities. A study by Al-Suwaidan et al. (2016) demonstrated that certain quinazolinone analogues possess broad-spectrum antitumor activity, being notably potent compared to the control substance 5-FU. These compounds exhibited selective activities against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).
Radiomodulatory Effect
Soliman et al. (2020) synthesized new quinazolinone derivatives that showed potent inducer activity for NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, a target for nuclear factor erythroid 2-related factor 2 (Nrf2). These compounds, particularly 2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl) acetamide, demonstrated low toxicity in mice and significant radioprotective effects, suggesting a promising role as antioxidant and radiomodulatory agents (Soliman et al., 2020).
Antimicrobial Activity
A study by Vanparia et al. (2013) on quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine showed varied degrees of antimicrobial activity. These compounds were screened against different bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Vanparia et al., 2013).
Nonlinear Optical Properties
Research into the nonlinear optical properties of quinolinium compounds, including those with benzenesulfonate modifications, has shown potential for optical limiting applications. This suggests their use in creating materials for protecting optical sensors and human eyes from damage by high-intensity light sources (Ruanwas et al., 2010).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and evaluated them for analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide showed potent analgesic and anti-inflammatory activities, with a moderate potency compared to the standard diclofenac sodium, suggesting their potential as new therapeutic agents for pain and inflammation (Alagarsamy et al., 2015).
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-9-5-7-13-20(17)25-23(27)16-26-15-22(24(28)19-12-6-8-14-21(19)26)31(29,30)18-10-3-2-4-11-18/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVARMZAJPNWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

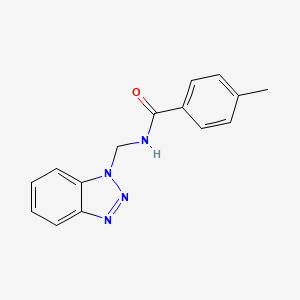
![(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol](/img/structure/B2939687.png)
![N-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2939689.png)
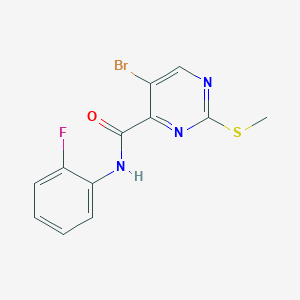

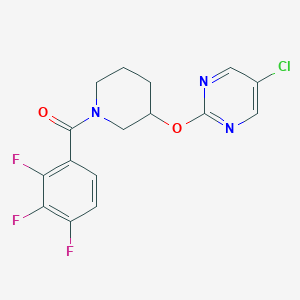
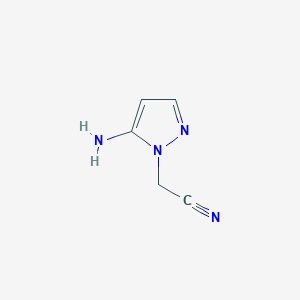
![1-[(E)-But-2-enyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2939698.png)
![2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B2939699.png)
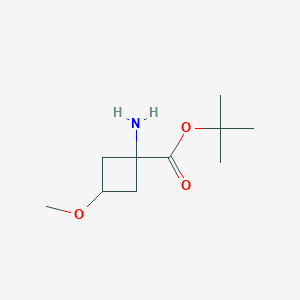
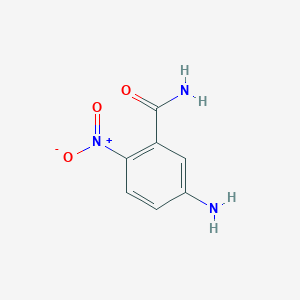
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939703.png)
![2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2939705.png)
![4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B2939706.png)